REACTION_SMILES
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[C:19]([CH3:20])([CH3:21])([CH3:22])[N:23]=[C:24]=[O:25].[c:1]1(-[c:7]2[cH:8][c:9]3[c:10]([n:11][c:12]([NH2:15])[n:13][cH:14]3)[n:16][c:17]2[NH2:18])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[cH:8][c:9]3[c:10]([n:11][c:12]([NH2:15])[n:13][cH:14]3)[n:16][c:17]2[NH:18][C:24]([NH:23][C:19]([CH3:20])([CH3:21])[CH3:22])=[O:25])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)N=C=O
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Name
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Nc1ncc2cc(-c3ccccc3)c(N)nc2n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ncc2cc(-c3ccccc3)c(N)nc2n1
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Name
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Type
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product
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Smiles
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CC(C)(C)NC(=O)Nc1nc2nc(N)ncc2cc1-c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |